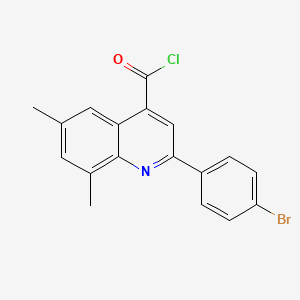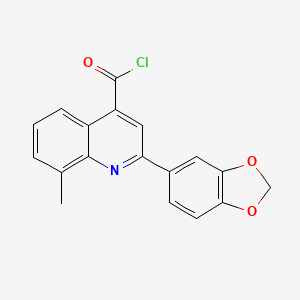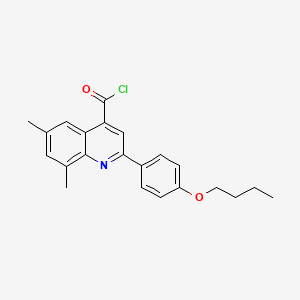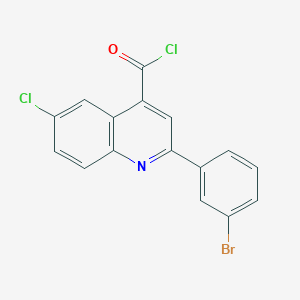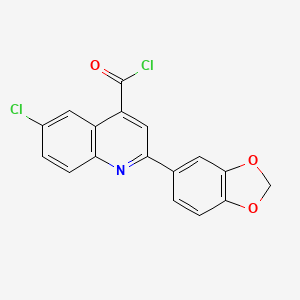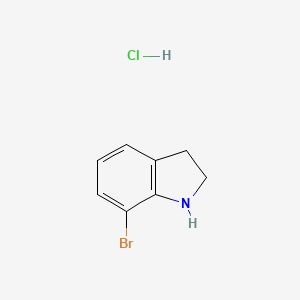
7-溴吲哚啉盐酸盐
描述
7-Bromoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 7-Bromoindoline hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The molecular weight is 234.521 Da .科学研究应用
合成与化学转化
- 邻氯羟基衍生物的合成:7-溴吲哚啉盐酸盐可用作合成氯化合物的原料,尤其是在吡啶和喹啉等π-缺陷系列中(Mongin et al., 1996)。
- 阴离子聚合:它已被用于将N-苄基5-、6-和7-溴吲哚啉转化为有机钠衍生物,从而得到连接到聚环氧乙烷的吲哚啉衍生物(Weiner & Zilkha, 1977)。
- 光致变色化合物合成:用于形成光致变色6'-卤代取代螺[吲哚啉-2,2'-2H-吡喃[3,2-h]喹啉],这些化合物在热和光诱导异构化研究中显示出前景(Voloshin et al., 2008)。
- 新型环状吲哚-四聚体的合成:7-溴吲哚啉盐酸盐在合成新型对称异构环状吲哚-四聚体中起关键作用,这些四聚体对于铃木-宫浦偶联反应至关重要(Hiyoshi et al., 2006)。
生物学研究和药物开发
- 抗惊厥活性的探索:它因其抗惊厥特性而受到研究,特别是在吲哚啉-螺-β-咔啉衍生物的二盐酸盐合成中(Pogosyan et al., 2007)。
- 乙酰胆碱酯酶抑制剂:一系列3-芳基-6-(溴芳基甲基)-7H-噻唑并[3,2-b]-1, 2, 4-三嗪-7-酮衍生物(它们是潜在的乙酰胆碱酯酶抑制剂)已经合成,使用涉及7-溴吲哚啉盐酸盐的溴化技术(Xu et al., 2012)。
材料科学和高级应用
- 光化学研究:它在有关笼型生物分子的光化学性质的研究中发挥了重要作用,特别是对于双光子激发应用(Zhu et al., 2006)。
未来方向
生化分析
Biochemical Properties
7-Bromoindoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cardiac myosin, a protein involved in muscle contraction. This interaction can inhibit the activity of cardiac myosin, thereby affecting muscle contraction . Additionally, 7-Bromoindoline hydrochloride can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of 7-Bromoindoline hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cardiac cells, 7-Bromoindoline hydrochloride can inhibit the hypercontractility of the cardiac sarcomere, which is essential for the pathological hypertrophy and fibrosis observed in genetic hypertrophic cardiomyopathies . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-Bromoindoline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cardiac myosin, which reduces muscle contraction . This compound can also bind to cytochrome P450 enzymes, affecting their activity and altering the metabolism of other substances in the body . Additionally, 7-Bromoindoline hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromoindoline hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromoindoline hydrochloride is relatively stable under standard laboratory conditions . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term exposure to 7-Bromoindoline hydrochloride in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 7-Bromoindoline hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit cardiac myosin activity without causing significant adverse effects . At higher doses, it may lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
7-Bromoindoline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other substances . These interactions can affect metabolic flux and alter the levels of metabolites in the body. Additionally, 7-Bromoindoline hydrochloride can influence the biosynthesis of certain compounds by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 7-Bromoindoline hydrochloride within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of 7-Bromoindoline hydrochloride within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-Bromoindoline hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with specific proteins and enzymes to exert its effects . The subcellular localization of 7-Bromoindoline hydrochloride can influence its ability to modulate cellular processes and biochemical pathways.
属性
IUPAC Name |
7-bromo-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOLFKIRRCNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696302 | |
| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-96-9 | |
| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


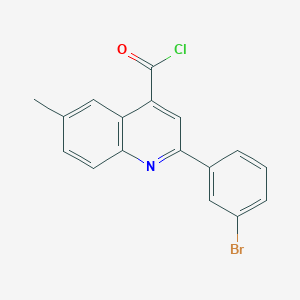
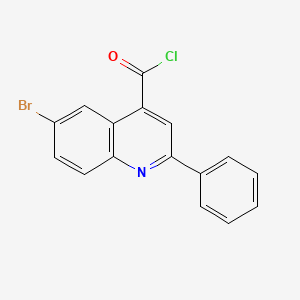
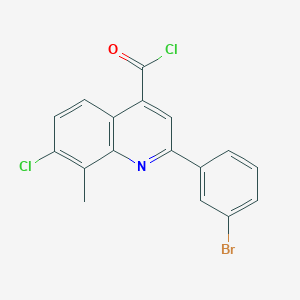
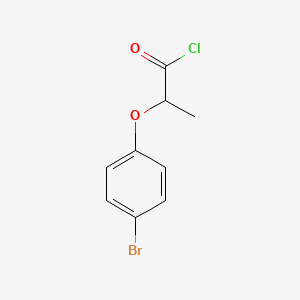
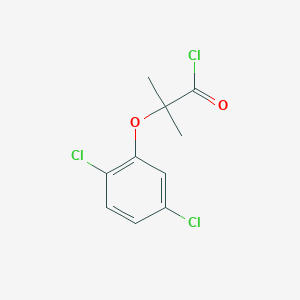
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
